Sodium benzoylacetaldehyde enolate synonyms and IUPAC name
Sodium benzoylacetaldehyde enolate synonyms and IUPAC name
An In-depth Technical Guide to Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate
Introduction and Nomenclature
Overview of Enolates in Organic Synthesis and Drug Discovery
Enolates are highly versatile reactive intermediates in organic chemistry, representing the conjugate base of a carbonyl compound.[1][2] Formed by the deprotonation of an α-hydrogen, the resulting anion's charge is delocalized via resonance between the α-carbon and the oxygen atom.[2][3] This electronic structure confers potent nucleophilicity on the α-carbon, making enolates indispensable for the formation of carbon-carbon bonds—a cornerstone of molecular construction.[4] Their utility spans a vast range of transformations, including alkylations, aldol reactions, and condensations, which are fundamental to the synthesis of complex molecules.[5][6]
In the context of drug development, the principles of enolate chemistry are paramount. The synthesis of many active pharmaceutical ingredients (APIs) relies on enolate-mediated reactions to build the core molecular scaffold. Furthermore, the tautomeric equilibrium between keto-enol forms, and the subsequent ionization to an enolate at physiological pH, can significantly influence a drug's pharmacokinetics and pharmacodynamics.[7] The enolate form, being ionic, can alter interactions with biological targets like enzymes and receptors.[7] Researchers have also begun to explore enolate-forming compounds as cytoprotective agents, capable of mitigating the toxicity of other drugs, such as platinum-based chemotherapeutics.[8]
IUPAC Name and Synonyms
The compound commonly known by the trivial name "sodium benzoylacetaldehyde enolate" is more precisely identified by its systematic IUPAC name. Understanding its various synonyms is crucial for comprehensive literature and database searches.
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IUPAC Name: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate[9]
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Common Synonyms:
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Sodium 3-oxo-3-phenylprop-1-en-1-olate[10]
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The sodium salt of benzoylacetaldehyde
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The sodium enolate of 3-oxo-3-phenylpropanal
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The parent carbonyl compound, from which this enolate is derived, is 3-oxo-3-phenylpropanal , also known as benzoylacetaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties for Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is provided below. This data is essential for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₇NaO₂ | [9] |
| Molecular Weight | 170.14 g/mol | [9] |
| Physical Form | Solid | [9] |
| InChI Key | PEVYPQDPWKPGJN-UHDJGPCESA-M | [9] |
| SMILES String | O=C(C1=CC=CC=C1)/C=C/O[Na] | [9] |
| Parent Aldehyde | 3-Oxo-3-phenylpropanal |
Synthesis and Structure
The Parent Carbonyl: 3-Oxo-3-phenylpropanal
The precursor to the enolate is the β-dicarbonyl compound 3-oxo-3-phenylpropanal. The presence of two carbonyl groups flanking the central methylene (-CH₂-) group significantly increases the acidity of its α-hydrogens (pKa ≈ 11-13) compared to a simple ketone (pKa ≈ 19-20).[3][11] This enhanced acidity is due to the ability of the resulting conjugate base (the enolate) to delocalize the negative charge across both oxygen atoms, leading to a highly stabilized resonance hybrid. This intrinsic property makes enolate formation particularly favorable.
Synthesis via Deprotonation
The formation of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is a straightforward acid-base reaction. The choice of base is critical and dictates the reaction conditions.
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With a Strong, Irreversible Base (e.g., Sodium Hydride, NaH): Using a powerful, non-nucleophilic base like NaH in an aprotic solvent such as tetrahydrofuran (THF) results in the complete and irreversible deprotonation of the parent aldehyde.[12] The driving force for this reaction is the formation of stable hydrogen gas (H₂), which evolves from the reaction mixture, effectively preventing an equilibrium.[12][13] This is the preferred method when quantitative conversion to the enolate is required before subsequent reactions.[12]
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With an Alkoxide Base (e.g., Sodium Ethoxide, NaOEt): A weaker base like sodium ethoxide, typically used in its parent alcohol (ethanol), can also be used.[11] In this case, the deprotonation is an equilibrium process. While sufficient for many applications due to the high acidity of the β-dicarbonyl, the reaction will not proceed to 100% completion.[13]
The resulting enolate ion is a resonance-stabilized species, with the negative charge shared between the α-carbon and the oxygen atom of the former hydroxyl group.
Caption: Synthesis of the sodium enolate from its parent aldehyde using sodium hydride.
Core Reactivity and Mechanistic Insights
The Enolate as a Nucleophile
The dual nature of the enolate anion, with charge density on both carbon and oxygen, allows it to react as a nucleophile at either site. However, reactions with most soft electrophiles, particularly alkyl halides, overwhelmingly favor attack from the α-carbon (C-alkylation) to form a new C-C bond, which is typically more thermodynamically stable than the corresponding C-O bond.[5] This predictable reactivity is the foundation of its synthetic utility.
Key Synthetic Transformations: Heterocycle Synthesis
While valuable in alkylation reactions, the true power of sodium benzoylacetaldehyde enolate in medicinal chemistry lies in its role as a C₃ synthon for the construction of heterocyclic rings. β-Dicarbonyl compounds are classic starting materials for creating five- and six-membered heterocycles, which form the core of countless pharmaceutical agents.[14] By reacting the enolate with a dinucleophile (a molecule with two nucleophilic centers), a cyclocondensation reaction occurs.
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With Hydrazine (H₂N-NH₂): Forms pyrazoles.
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With Hydroxylamine (H₂N-OH): Forms isoxazoles.
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With Urea (H₂N-(C=O)-NH₂): Forms pyrimidines.
These reactions provide a direct and efficient route to privileged scaffolds in drug discovery.
Application in Heterocyclic Synthesis: A Protocol for Pyrazole Formation
This section provides a representative experimental protocol for the synthesis of 3-phenylpyrazole, a common heterocyclic core, starting from sodium (E)-3-oxo-3-phenylprop-1-en-1-olate and hydrazine.
Introduction
The reaction of a 1,3-dicarbonyl compound with hydrazine to form a pyrazole is a classic cyclocondensation known as the Knorr pyrazole synthesis. The reaction proceeds by initial nucleophilic attack of one hydrazine nitrogen onto one carbonyl, followed by intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring.
Detailed Step-by-Step Experimental Protocol
Materials:
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Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.70 g, 10.0 mmol)
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Hydrazine hydrate (0.50 mL, ~10.2 mmol)
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Ethanol (25 mL)
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Glacial acetic acid (catalytic, ~0.1 mL)
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Deionized water
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (10.0 mmol).
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Solvent Addition: Add 25 mL of ethanol to the flask and stir the resulting suspension.
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Catalyst Addition: Add a catalytic amount of glacial acetic acid (~2-3 drops) to the mixture.
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Reagent Addition: Slowly add hydrazine hydrate (10.2 mmol) to the stirring suspension at room temperature. An exothermic reaction may be observed.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
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Precipitation: Slowly pour the concentrated reaction mixture into 100 mL of cold deionized water with vigorous stirring. A solid precipitate (3-phenylpyrazole) should form.
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Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
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Drying: Dry the isolated solid in a vacuum oven to obtain the final product.
Safety Precautions
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Conduct all operations in a well-ventilated fume hood.[15]
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Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[16]
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Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.[17]
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Ethanol is flammable; keep away from ignition sources.[18]
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